molecular formula C19H15ClFN3O5S2 B2939635 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899977-07-2

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2939635
CAS RN: 899977-07-2
M. Wt: 483.91
InChI Key: ZPKOYYGSIWLHBQ-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O5S2 and its molecular weight is 483.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One of the notable applications of compounds related to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is in the field of cancer research. These compounds have been synthesized and evaluated for their anticancer activities. For instance, novel sulfonamide derivatives have been studied for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines with an IC55 value of 66.6 μM, showcasing its potential as a cancer therapeutic agent (Ghorab et al., 2015).

Pharmacokinetics and Disposition

Another significant area of application is in understanding the pharmacokinetics and disposition of these compounds. PF-06282999, a thiouracil derivative closely related to the compound , has been studied for its pharmacokinetics and disposition across animals and humans. This research is crucial for predicting human pharmacokinetics and elimination mechanisms, providing insight into how such compounds are metabolized and eliminated in the body. The study found that PF-06282999 is resistant to metabolic turnover, with renal excretion being the principal clearance mechanism in humans, which is vital for the development of safe and effective medications (Dong et al., 2016).

Herbicidal Activities

Compounds similar to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide have also found applications in agriculture, particularly as herbicides. The design and synthesis of triazolinone derivatives, for example, have shown promising herbicidal activities. These compounds target the protoporphyrinogen oxidase enzyme, a critical action target of herbicides. One compound demonstrated herbicidal activity comparable to commercial products, suggesting potential use in controlling broadleaf weeds in rice fields (Luo et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl chloroacetate", "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with ethyl chloroacetate in the presence of a base to form N-(4-fluorophenyl)acetamide.", "Step 2: Reaction of N-(4-fluorophenyl)acetamide with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.", "Step 3: Reaction of the sulfonyl derivative with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form the final product, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide." ] }

CAS RN

899977-07-2

Product Name

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Molecular Formula

C19H15ClFN3O5S2

Molecular Weight

483.91

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

ZPKOYYGSIWLHBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

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